p-Acetamidobenzenestibonic acid

physicochemical properties solubility logP

p-Acetamidobenzenestibonic acid (CAS 98-76-0) is a chemically distinct free acid (MW 305.92, LogP 1.05)—not interchangeable with its sodium salt Stibacetin (CAS 138-31-8, MW 327.91). This pentavalent organoantimony compound provides a stable, well-characterized benchmark for SAR studies. Its p-acetamido substituent avoids the hydrolysis observed in p-benzamido analogs, ensuring consistent physicochemical reference data. Ideal as a substrate for organometallic method development and as a tractable model for Sb(V) bioreduction studies. For accurate analytical calibration and impurity profiling, only the pure free acid suffices.

Molecular Formula C8H10NO4Sb
Molecular Weight 305.93 g/mol
CAS No. 98-76-0
Cat. No. B12803698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Acetamidobenzenestibonic acid
CAS98-76-0
Molecular FormulaC8H10NO4Sb
Molecular Weight305.93 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)[Sb](=O)(O)O
InChIInChI=1S/C8H8NO.2H2O.O.Sb/c1-7(10)9-8-5-3-2-4-6-8;;;;/h3-6H,1H3,(H,9,10);2*1H2;;/q;;;;+2/p-2
InChIKeyVCRSJHLUNDQHNW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Acetamidobenzenestibonic Acid (CAS 98-76-0): Technical and Procurement Overview for Organoantimony Research


p-Acetamidobenzenestibonic acid (CAS 98-76-0) is an arylstibonic acid, a class of organoantimony(V) compounds characterized by a phenyl ring directly bonded to a -Sb(O)(OH)2 group [1]. Its molecular formula is C8H10NO4Sb, with a molecular weight of 305.92 g/mol [2]. The compound exists in the pentavalent antimony state, a key feature that distinguishes it from trivalent organoantimony compounds (stibines) and influences its stability, reactivity, and biological profile [3]. While the sodium salt of this compound, Stibacetin (CAS 138-31-8), was historically explored for antileishmanial applications, the free acid (98-76-0) serves as a fundamental building block in organometallic synthesis and a comparator in structure-activity relationship (SAR) studies of arylstibonic acids [4].

Procurement Alert: Why p-Acetamidobenzenestibonic Acid (98-76-0) Cannot Be Interchanged with Sodium Salts or Unsubstituted Analogs


Direct substitution of p-acetamidobenzenestibonic acid (98-76-0) with its sodium salt (Stibacetin, CAS 138-31-8) or other unsubstituted arylstibonic acids is scientifically invalid for specific research and industrial applications. The free acid (98-76-0) has a molecular weight of 305.92 g/mol and a defined LogP of 1.05, whereas the sodium salt has a molecular weight of 327.91 g/mol and significantly different solubility and ionization characteristics [1]. Furthermore, the para-acetamido substituent is critical: Doak's foundational work on arylstibonic acid structure demonstrates that substitution patterns directly influence the compound's behavior, with the acetamido group providing a distinct electronic and steric profile compared to unsubstituted, benzamido, or cyano analogs [2]. Generic class-level assumptions about organoantimony toxicity or bioactivity are insufficient for rigorous scientific work, as the oxidation state (Sb(V) vs. Sb(III)) is a primary determinant of both stability and biological mechanism [3]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Evidence for p-Acetamidobenzenestibonic Acid (98-76-0) vs. Analogs


Critical Procurement Parameter: Physicochemical Divergence Between Free Acid and Sodium Salt

Procurement of p-acetamidobenzenestibonic acid (CAS 98-76-0) as the free acid, versus its sodium salt (CAS 138-31-8), introduces a quantifiable difference in key physicochemical parameters. The free acid has a molecular weight of 305.92 g/mol and a calculated LogP of 1.04580 [1]. In contrast, the sodium salt, often referred to as Stibacetin or Stibenyl, has a molecular weight of 327.91 g/mol [2]. This 7.2% difference in molecular weight directly impacts molarity calculations and solution preparation. More importantly, the LogP of 1.05 for the free acid indicates significantly higher lipophilicity compared to the highly polar, ionized sodium salt [1].

physicochemical properties solubility logP molecular weight

Synthetic Utility: Differential Reactivity in the Synthesis of Arylstibonic Acid Derivatives

The synthetic preparation of p-acetamidobenzenestibonic acid provides a benchmark for its utility and differentiates it from structurally related analogs. Doak reports a specific, high-yielding synthetic route from p-nitrobenzenestibonic acid (6.6 g) via catalytic reduction followed by acetylation with acetic anhydride (25 mL) [1]. This demonstrates the compound's accessibility via a defined, two-step procedure. In contrast, the preparation of p-benzamidobenzenestibonic acid using benzoyl chloride required additional purification steps (alcohol and ether washes) to remove benzoic acid byproducts and exhibited instability, with hydrolysis of the benzamide group observed upon repeated recrystallization of its pyridinium salt [1].

organometallic synthesis arylstibonic acid pyridinium salt purification functional group tolerance

Antimony Oxidation State: Mechanistic Divergence in Biological Systems (Class-Level Inference)

A fundamental differentiator for p-acetamidobenzenestibonic acid is its pentavalent antimony [Sb(V)] center. The antimony oxidation state is a critical determinant of biological behavior. Frézard et al. (2013) summarize that pentavalent antimonials, such as meglumine antimoniate and sodium stibogluconate, are considered prodrugs requiring biological reduction to the active, more toxic trivalent [Sb(III)] form [1]. Complementary studies show that Sb(III) is an 'extremely potent inducer' of heme oxygenase, whereas pentavalent antimony is a 'weak inducer' [2]. This provides a class-level distinction: compounds with a stable Sb(V) center, like p-acetamidobenzenestibonic acid, exhibit a fundamentally different toxicity and activity profile from their trivalent organoantimony counterparts, such as triphenylstibine or antimony potassium tartrate [2].

antimony oxidation state prodrug activation toxicity profile mechanism of action

Historical Antiparasitic Activity Profile: Documented Biological Relevance

While direct in vivo potency data for the free acid p-acetamidobenzenestibonic acid (98-76-0) is sparse in modern literature, its sodium salt (Stibacetin/Stibenyl, CAS 138-31-8) has a documented history of exploration as an antiparasitic agent. Patents from the 1950s explicitly classify compounds in this series as organometallic agents for the treatment of leishmaniasis and trypanosomiasis [1]. This places p-acetamidobenzenestibonic acid within a therapeutically relevant chemical space, distinct from arylstibonic acids lacking the p-acetamido group, which were not the focus of such investigations [2].

antiparasitic leishmaniasis trypanosomiasis drug discovery

Procurement-Aligned Application Scenarios for p-Acetamidobenzenestibonic Acid (98-76-0)


SAR Studies of Organoantimony Compounds: A Stable, Defined Arylstibonic Acid Scaffold

p-Acetamidobenzenestibonic acid (98-76-0) is optimally procured as a defined, stable benchmark in structure-activity relationship (SAR) studies of arylstibonic acids. Its defined LogP (1.05) and stable p-acetamido substituent, which does not undergo the hydrolysis observed in the p-benzamido analog, provide a consistent physicochemical and structural reference point [1][2]. Researchers synthesizing and testing novel antimony-based compounds can use 98-76-0 to establish baseline data for comparing the impact of different aryl substitutions on lipophilicity, stability, and biological activity.

Synthetic Methodology Development: A Tractable Substrate for Functional Group Interconversion

For chemists developing new synthetic methods in organometallic chemistry, p-acetamidobenzenestibonic acid (98-76-0) serves as a valuable substrate. Its preparation from p-nitrobenzenestibonic acid via reduction and acetylation is well-documented, demonstrating compatibility with catalytic hydrogenation and acylation conditions without degradation of the carbon-antimony bond [1]. This makes it a suitable model compound for exploring new reactions at the stibonic acid moiety, such as esterification, amidation, or complexation, while benefiting from a straightforward synthetic entry.

Mechanistic Probes for Antimony(V) Prodrug Activation

Given the established class-level distinction that Sb(V) compounds act as prodrugs requiring reduction to the active Sb(III) form, p-acetamidobenzenestibonic acid (98-76-0) is a relevant tool for studying this activation mechanism [3]. Its simpler aryl structure, compared to complex carbohydrate-derived antimonials like sodium stibogluconate, makes it a more tractable model for investigating the kinetics and conditions of Sb(V) bioreduction in vitro. This application leverages its pentavalent oxidation state to probe a fundamental process in antimonial pharmacology, where using a trivalent organoantimony compound would bypass the key activation step of interest.

Analytical Method Development and Reference Standard Use

The quantifiable differences between p-acetamidobenzenestibonic acid (98-76-0) and its sodium salt (138-31-8) necessitate its use as a distinct reference standard. With a molecular weight of 305.92 g/mol and a LogP of 1.05, the free acid is chemically distinct from the sodium salt (MW 327.91 g/mol) [2][4]. For analytical laboratories developing HPLC, LC-MS, or other separation methods for organoantimony compounds, procuring the pure free acid is essential for accurate retention time mapping, calibration curve generation, and impurity profiling, as its chromatographic behavior will differ significantly from its salt form.

Technical Documentation Hub

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